molecular formula C17H17FN6O B6481195 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea CAS No. 897624-08-7

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

Cat. No.: B6481195
CAS No.: 897624-08-7
M. Wt: 340.4 g/mol
InChI Key: IMBORDKVILUQDG-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a 2-phenylethyl chain on the urea nitrogen. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability by resisting enzymatic degradation .

Synthetic routes for analogous compounds involve condensation reactions, such as the coupling of α-halogenated ketones with triazoles (as seen in ) or multi-component reactions (e.g., Ugi-Azide in ). While direct synthesis data for this compound is unavailable, its structural analogs are typically crystallized from polar solvents like dimethylformamide, yielding planar or semi-planar conformations .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBORDKVILUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves a multi-step process:

  • Preparation of Tetrazole Intermediate: : The reaction begins with the introduction of the tetrazole ring. A common method is through the cycloaddition of an azide with an appropriate nitrile under acidic or thermal conditions.

  • Attachment of 4-Fluorophenyl Group: : The 4-fluorophenyl group is often introduced via electrophilic aromatic substitution, where a fluorophenyl halide reacts with a nucleophilic intermediate.

  • Urea Formation: : The final step involves forming the urea linkage, which usually requires the reaction of an amine precursor with isocyanate or phosgene under controlled conditions.

Industrial Production Methods

Industrial-scale production leverages similar synthetic routes but often incorporates:

  • Catalysts: to enhance reaction efficiency.

  • Continuous Flow Reactors: to ensure scalability and consistency in product quality.

  • Automated Monitoring Systems: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized at various sites, particularly on the phenyl ring.

  • Reduction: : Reduction often targets the tetrazole ring, potentially yielding amine derivatives.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring or nucleophilic substitution on the tetrazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, hydrogenation with palladium catalysts.

  • Substitution: : Halogenation agents like N-bromosuccinimide, bases like sodium hydride.

Major Products

  • Oxidation: : Yields carboxylic acids or ketones.

  • Reduction: : Produces amines or reduced tetrazole forms.

  • Substitution: : Derivatives with varied substituents on the aromatic or tetrazole rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.

  • Material Science: : Forms part of polymer structures with specific thermal and mechanical properties.

Biology and Medicine

  • Pharmaceuticals: : Potential use as a bioactive scaffold in drug design, particularly for anti-inflammatory and anti-cancer agents.

  • Bioconjugation: : Functional group modifications allow attachment to biomolecules for therapeutic purposes.

Industry

  • Sensors: : Utilized in designing sensors due to its ability to interact with various analytes.

  • Agrochemicals: : Potential role in developing new pesticides or herbicides.

Mechanism of Action

Molecular Targets

  • Enzymes: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites.

  • Receptors: : Modulates receptor activity, potentially impacting signal transduction pathways.

Pathways Involved

  • Signal Transduction: : Alters signaling pathways critical for cell growth, differentiation, or apoptosis.

  • Metabolic Pathways: : Interferes with metabolic enzymes, affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes and molecular properties of the target compound with analogs from the literature:

Compound Name Urea Substituent Heterocycle & Substituent Molecular Weight Key Functional Groups Reference
Target Compound 2-Phenylethyl Tetrazole (4-fluorophenyl) ~370.4* Urea, Tetrazole, Fluorophenyl
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}urea (BF05596) 4-Ethoxyphenyl Tetrazole (4-fluorophenyl) 356.35 Urea, Tetrazole, Ethoxy
3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (BF17792) 4-Fluorophenyl Tetrazole (3,4-dimethylphenyl) 340.35 Urea, Tetrazole, Dimethyl
1-(3-Chloro-4-fluorophenyl)-3-(thiazole-linked)urea (11c) 3-Chloro-4-fluorophenyl Thiazole (piperazine-hydrazinyl) 518.1 Urea, Thiazole, Chloro, Fluorine

*Estimated based on molecular formula.

Key Observations:

Heterocycle Type : The target compound and BF analogs use a tetrazole ring, whereas compounds like 11c () employ thiazoles . Tetrazoles offer higher acidity (pKa ~4.5) compared to thiazoles, enhancing solubility in physiological conditions .

BF17792’s 3,4-dimethylphenyl on the tetrazole may enhance steric hindrance, reducing binding flexibility relative to the target’s 4-fluorophenyl .

Molecular Weight : The target’s higher molecular weight (~370 vs. 340–356 for BF analogs) aligns with drug-likeness criteria but may influence oral bioavailability.

Pharmacological Implications (Inferred)

  • Urea-thiazole derivatives (e.g., 11c) with piperazine moieties show promise as kinase inhibitors due to hydrogen-bonding with ATP pockets . The target’s lack of piperazine may limit such interactions but reduce off-target effects.

Structural Characterization

  • Isostructural analogs () crystallize in triclinic systems (space group P 1̄) with planar conformations, except for perpendicular aryl groups. The target compound likely adopts a similar semi-planar structure, optimizing π-π stacking .
  • Spectroscopic data (e.g., ¹H NMR in ) for related compounds reveal characteristic urea NH signals at δ 9–11 ppm and tetrazole proton absence (due to tautomerism) .

Comparative Physicochemical Properties

Property Target Compound BF05596 BF17792 11c
Calculated logP* ~3.5 ~2.8 ~3.2 ~2.1
Hydrogen Bond Donors 2 2 2 4
Hydrogen Bond Acceptors 6 6 5 8
Polar Surface Area (Ų) ~90 ~85 ~80 ~120

*Estimated using fragment-based methods.

Biological Activity

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing the pharmacological properties of various molecules. The presence of the 4-fluorophenyl group contributes to its lipophilicity, potentially affecting bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC18H19FN6
Molar Mass344.37 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound acts as an inhibitor of Calcium Release-Activated Calcium (CRAC) channels, specifically targeting the ORAI1 protein. This inhibition plays a crucial role in modulating calcium signaling pathways, which are essential for various cellular processes including immune responses and muscle contraction .

Key Mechanisms:

  • Calcium Signaling Modulation : By inhibiting CRAC channels, the compound affects calcium influx in cells, which can lead to altered physiological responses.
  • Potential Therapeutic Applications : The modulation of calcium signaling suggests possible applications in treating autoimmune diseases and inflammatory conditions where calcium dysregulation is a factor.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea. Notably:

In Vitro Studies

  • CRAC Channel Inhibition : In cell lines expressing ORAI1, the compound demonstrated significant inhibition of calcium influx with an IC50 value indicating strong potency against CRAC channels.

In Vivo Studies

Case studies have highlighted the compound's efficacy in animal models of autoimmune diseases:

  • A study reported that administration of the compound resulted in reduced symptoms in models of rheumatoid arthritis by modulating immune cell activity through calcium signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the urea moiety and the tetrazole ring can significantly influence biological activity. For instance:

  • Substituting different aryl groups on the urea core can enhance or diminish inhibitory effects on CRAC channels.
Compound VariantBiological Activity
3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-(2-phenylethyl)ureaStrong CRAC channel inhibitor
3-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1-(2-methylphenyl)ureaModerate activity

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